molecular formula C32H39ClN2O2 B11931010 Cy5 acid

Cy5 acid

Cat. No.: B11931010
M. Wt: 519.1 g/mol
InChI Key: SHDOHVMHEAVMNK-UHFFFAOYSA-N
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Description

Cy5 acid, also known as Cyanine5 acid, is a bright, far-red fluorescent dye belonging to the cyanine dye family. Cyanine dyes are synthetic dyes characterized by a conjugated system between two nitrogen atoms, forming part of a nitrogenous heterocyclic system. This compound is widely used in biological labeling due to its intense fluorescence and high water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy5 acid typically involves the reaction of 1,3-disulfonic acid-6-naphthylhydrazine with methyl isopropyl ketone to generate 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate is then reacted with ethyl iodide and 6-bromocaproic acid to produce N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to prepare this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including thin-layer chromatography and repeated purification to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions: Cy5 acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives with altered fluorescence properties.

    Reduction: Reduction reactions can modify the conjugated system, affecting the dye’s fluorescence.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Cy5 acid is compared with other cyanine dyes such as Cy3 acid, Cy5.5 acid, and Cy7 acid. These dyes differ in their spectral properties, with this compound emitting in the far-red region, Cy3 acid in the green region, Cy5.5 acid in the near-infrared region, and Cy7 acid in the infrared region. This compound is unique due to its high extinction coefficient, good quantum yield, and low autofluorescence, making it ideal for applications requiring high sensitivity and specificity .

Comparison with Similar Compounds

Cy5 acid stands out for its versatility and effectiveness in various scientific applications, making it a valuable tool in research and industry.

Biological Activity

Cy5 acid, a member of the cyanine dye family, is widely utilized in biological imaging and molecular biology applications due to its unique fluorescent properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound exhibits strong fluorescence in the far-red region of the spectrum, with an excitation peak around 647 nm and an emission peak at approximately 665 nm. Its structure allows it to interact with biological molecules, facilitating various imaging techniques such as fluorescence microscopy and flow cytometry. The dye's lipophilic nature enhances its ability to penetrate cell membranes, making it an effective tool for cellular imaging.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight792.94 g/mol
Absorption Maximum647 nm
Emission Maximum665 nm
SolubilitySoluble in DMSO and water

1. Mitochondrial Targeting

Recent studies have demonstrated that Cy5 can be used as a vector for targeting mitochondria in cancer cells. For instance, a study showed that conjugates of Cy5 with various cargo molecules exhibited selective accumulation in mitochondria, which is crucial for drug delivery systems aimed at enhancing therapeutic efficacy against cancer cells . The study utilized live-cell confocal imaging to confirm mitochondrial localization, indicating that Cy5's lipophilicity aids in its cellular uptake.

2. Fluorescence Resonance Energy Transfer (FRET)

Cy5 is often employed in FRET experiments due to its compatibility with other fluorophores like Cy3. FRET studies involving DNA constructs labeled with Cy3 and Cy5 have revealed insights into molecular interactions at the nanoscale. For example, one study reported significant enhancements in FRET efficiency when using Cy3/Cy5-labeled DNA constructs, highlighting the potential for studying dynamic biological processes .

3. Protein Labeling

This compound has been effectively used for labeling proteins without significantly impairing their biological functions. A notable advancement involved the use of Cy5-labeled methionine for N-terminal tagging of proteins. This method allowed for the co-translational incorporation of fluorescent tags into proteins, enabling real-time monitoring of protein dynamics within cells . The approach demonstrated that proteins labeled with Cy5 maintained their biological activity while providing high sensitivity for detection.

Case Study 1: Mitochondrial Targeting with Cy5

A study investigated the cytotoxic effects of Cy5 conjugates on HeLa cells, showing that conjugates containing a covalent linkage between Cy5 and therapeutic agents were significantly more cytotoxic than unconjugated agents or simple mixtures . The findings suggest that targeted delivery using Cy5 can enhance therapeutic outcomes by concentrating effects directly within mitochondria.

Case Study 2: FRET Efficiency in DNA Constructs

In another research project, researchers explored the sequence-dependence of fluorescence intensity in DNA constructs labeled with Cy3 and Cy5. They discovered that the adjacent nucleotides significantly influenced the fluorescence output, which could be leveraged to design more effective biosensors or molecular probes . The study quantified FRET efficiencies across various constructs, providing valuable data for future applications.

Properties

Molecular Formula

C32H39ClN2O2

Molecular Weight

519.1 g/mol

IUPAC Name

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride

InChI

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H

InChI Key

SHDOHVMHEAVMNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]

Origin of Product

United States

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